Rimonabant-d10 -

Rimonabant-d10

Catalog Number: EVT-1471042
CAS Number:
Molecular Formula: C22H21Cl3N4O
Molecular Weight: 473.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rimonabant-d10 contains 10 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, and 6’ positions. It is intended for use as an internal standard for the quantification of rimonabant by GC- or LC-MS. Rimonabant, also known as SR141716, was the first selective central cannabinoid (CB1) receptor inverse agonist (Ki = 1.8 nM) to be developed as an appetite suppressant and anti-obesity drug. It is widely used as a tool to investigate CB receptor properties and the mechanisms by which CB agonists exert their pharmacological effects.

Relevance: AM4113 is considered structurally related to Rimonabant-d10 because both compounds target the CB1 receptor, albeit with different mechanisms of action []. Although their precise structural similarities are not elaborated on in the provided text, the fact that they share the same pharmacological target suggests some degree of structural resemblance.

TM38837

Compound Description: TM38837 belongs to the second generation of CB1 receptor antagonists and exhibits a preference for peripheral CB1 receptors over those located in the central nervous system []. This peripheral selectivity is thought to be advantageous in minimizing the psychiatric side effects associated with first-generation CB1 antagonists like Rimonabant []. TM38837 has shown promise in preclinical studies for treating obesity and related metabolic disorders [].

Relevance: TM38837 is structurally related to Rimonabant-d10 because they both act as CB1 receptor antagonists []. While the specific structural similarities between them are not described in detail within the provided text, their shared ability to bind to and block CB1 receptors indicates a certain degree of structural resemblance.

Δ9-tetrahydrocannabinol (THC)

Compound Description: Δ9-tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis [, ]. It exerts its effects by acting as an agonist at both the CB1 and CB2 cannabinoid receptors [, ]. THC is known to induce a range of pharmacological effects, including euphoria, relaxation, altered sensory perception, increased appetite, and impaired memory [, ].

Relevance: Δ9-tetrahydrocannabinol (THC) is considered structurally related to Rimonabant-d10 because both interact with the endocannabinoid system, although with opposing actions [, ]. Rimonabant-d10, being a derivative of a CB1 receptor antagonist, blocks the effects of endocannabinoids, including those elicited by THC. While their structures differ, their shared ability to modulate the endocannabinoid system suggests a degree of structural similarity or shared pharmacophores.

Anandamide (AEA)

Compound Description: Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that activates both CB1 and CB2 receptors []. It plays a role in various physiological processes, including pain modulation, appetite regulation, mood, and memory [].

Relevance: Anandamide (AEA) is structurally related to Rimonabant-d10 because they both interact with the endocannabinoid system, specifically the CB1 receptor []. Rimonabant-d10, being a derivative of a CB1 receptor antagonist, blocks the effects of endocannabinoids, including Anandamide. While their structures differ, their shared ability to modulate the endocannabinoid system at the CB1 receptor suggests a degree of structural similarity.

Overview

Rimonabant-d10 is a deuterated analog of Rimonabant, a selective inverse agonist of the cannabinoid receptor type 1 (CB₁). This compound is notable for its role in regulating appetite and has been investigated for various therapeutic applications, particularly in obesity management and metabolic disorders. The introduction of deuterium atoms in Rimonabant-d10 alters its pharmacokinetic properties, potentially enhancing its efficacy and safety profile compared to the non-deuterated form.

Source and Classification

Rimonabant-d10 is classified under the category of cannabinoids, specifically as a synthetic cannabinoid receptor antagonist. It is derived from Rimonabant, which was initially developed for the treatment of obesity but was withdrawn from the market due to adverse psychiatric effects. The deuterated variant aims to improve the pharmacological profile while maintaining the core activity against CB₁ receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rimonabant-d10 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. A typical synthesis pathway includes:

  1. Starting Material: The process often begins with Rimonabant or its derivatives.
  2. Deuteration: The incorporation of deuterium can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents during chemical reactions.
    • Catalytic Methods: Employing catalysts that facilitate the incorporation of deuterium into specific positions of the molecule.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate Rimonabant-d10 from by-products and unreacted materials.

For example, one synthesis approach may involve heating Rimonabant in a deuterated solvent under inert conditions, followed by purification through silica gel chromatography to yield Rimonabant-d10 in high purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rimonabant-d10 retains the core features of Rimonabant, with specific modifications to accommodate deuterium atoms. The general structure can be represented as follows:

  • Chemical Formula: C₂₃H₂₃D₁N₂O₂
  • Molecular Weight: Approximately 367.5 g/mol
  • Structural Features:
    • Two aromatic rings
    • A pyrazole ring
    • Functional groups including carbonyl and amine functionalities

The introduction of deuterium affects vibrational frequencies in spectroscopic analyses, which can be utilized for characterization purposes.

Chemical Reactions Analysis

Reactions and Technical Details

Rimonabant-d10 undergoes various chemical reactions typical for cannabinoid compounds. Key reactions include:

  • Receptor Binding Assays: Evaluating the binding affinity to CB₁ receptors using radiolabeled ligands.
  • Metabolic Stability Studies: Investigating how Rimonabant-d10 is metabolized compared to its non-deuterated counterpart.
  • Synthesis of Derivatives: Utilizing Rimonabant-d10 as a starting material for further derivatization to explore new pharmacological profiles.

These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Mechanism of Action

Process and Data

Rimonabant-d10 acts primarily as an inverse agonist at CB₁ receptors located in the central nervous system. Its mechanism involves:

  1. Binding Affinity: The compound binds to CB₁ receptors with high affinity, leading to a reduction in receptor activity compared to the inactive state.
  2. Physiological Effects: By inhibiting CB₁ receptor signaling, Rimonabant-d10 influences neurotransmitter release, which can lead to decreased appetite and altered mood states.
  3. Comparative Efficacy: Studies suggest that the deuterated form may exhibit altered pharmacokinetics, potentially leading to improved efficacy or reduced side effects compared to traditional Rimonabant.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rimonabant-d10 exhibits several key physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar compounds.

These properties are essential for formulation development and therapeutic application.

Applications

Scientific Uses

Rimonabant-d10 has potential applications in various scientific fields:

  • Pharmacological Research: Used as a tool compound to study cannabinoid receptor signaling pathways.
  • Obesity Treatment Studies: Investigated for its efficacy in weight management protocols due to its appetite-suppressing effects.
  • Neuroscience Research: Explored for its role in modulating mood and anxiety-related behaviors through its action on CB₁ receptors.

Properties

Product Name

Rimonabant-d10

IUPAC Name

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

473.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2

InChI Key

JZCPYUJPEARBJL-ODKVXHBQSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Synonyms

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2',3,3',4,4',5,5',6,6'-d10)-1H-pyrazole-3-carboxamide

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.